molecular formula C14H14ClN3O2S B2627137 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide CAS No. 1008050-96-1

2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2627137
CAS No.: 1008050-96-1
M. Wt: 323.8
InChI Key: NKZNSARNRMHFGZ-UHFFFAOYSA-N
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Description

2-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound characterized by its unique imidazolidinone core, which is substituted with an allyl group, a thioxo group, and a chlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized with an α,β-unsaturated carbonyl compound to form the imidazolidinone ring.

    Allylation: The imidazolidinone core is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the allylated imidazolidinone with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced imidazolidinone derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thioxo and chlorophenyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide: Similar structure but lacks the chlorophenyl group.

    2-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-7-18-13(20)11(17-14(18)21)8-12(19)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZNSARNRMHFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(NC1=S)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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